molecular formula C8H14O3 B6279489 1-(ethoxymethyl)cyclobutane-1-carboxylic acid CAS No. 1387557-17-6

1-(ethoxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6279489
CAS No.: 1387557-17-6
M. Wt: 158.2
InChI Key:
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Preparation Methods

The synthesis of 1-(ethoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and cyclobutanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various cyclobutane derivatives, alcohols, and ketones .

Scientific Research Applications

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid has garnered interest in scientific research due to its potential biological activity and diverse applications:

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, alteration of cellular signaling pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:

The uniqueness of this compound lies in its ethoxymethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1387557-17-6

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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